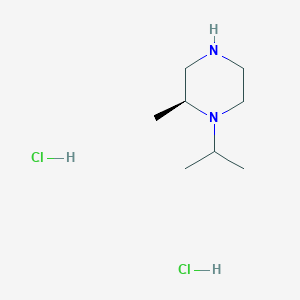
1-异丙基-(S)-2-甲基哌嗪二盐酸盐
描述
“1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride” is a chemical compound with the CAS Number: 884199-34-2. It has a molecular weight of 215.17. The compound is stored at temperatures between 2-8°C and has a purity of 95%. It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-1-isopropyl-2-methylpiperazine dihydrochloride. The Inchi Code is 1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid. It is stored at temperatures between 2-8°C. The compound has a molecular weight of 215.17 .科学研究应用
药物化合物的合成
该化合物在各种药物的合成中用作构建块。 它的哌嗪核心是许多药物中常见的基序,因为它在化学反应中具有多功能性。 它可以进行取代反应以创建广泛的生物活性分子,特别是在中枢神经系统药物的开发中 .
手性拆分剂
(S)-1-异丙基-2-甲基哌嗪二盐酸盐的手性性质使其可以用作外消旋混合物的拆分剂。 这种应用在制药行业中至关重要,因为药物的手性会影响其疗效和安全性 .
先进材料合成
哌嗪衍生物用于合成先进材料,包括聚合物和树脂。 将其掺入材料中可以提高热稳定性和机械强度等性能 .
生物活性研究
研究人员利用1-异丙基-(S)-2-甲基哌嗪二盐酸盐研究抗菌、抗真菌和抗癌等生物活性。 它在这些研究中的作用有助于发现新的治疗剂 .
化学合成研究
该化合物是化学合成研究的主题,科学家正在探索形成哌嗪衍生物的新方法。 这些方法旨在提高效率,降低成本,并发现新的反应路径 .
分析化学
在分析化学中,(S)-1-异丙基-2-甲基哌嗪二盐酸盐可以用作标准品或试剂,通过色谱等技术对物质进行定量和鉴定 .
纳米技术
该化合物在纳米技术中得到应用,可以用来修饰纳米粒子的表面。 这种修饰可以赋予纳米粒子特定的功能,用于靶向药物递送或成像 .
安全和危害
作用机制
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . For instance, some piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . This process leads to the formation of protected piperazines, which can undergo further reactions to yield various piperazine derivatives .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can bind to various proteins, influencing their structure and function.
Cellular Effects
The effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates . Additionally, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular functions, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
Studies on the dosage effects of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in animal models have revealed that its effects vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the citric acid cycle and glycolysis . By modulating these pathways, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is crucial for elucidating its precise mechanisms of action.
属性
IUPAC Name |
(2S)-2-methyl-1-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKVHBPVQISRQG-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)


![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)

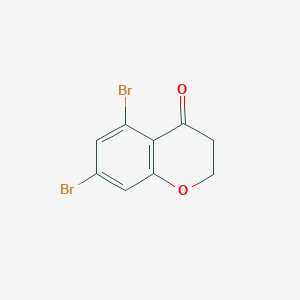
![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)

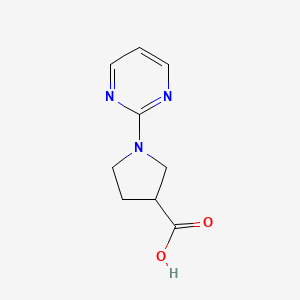
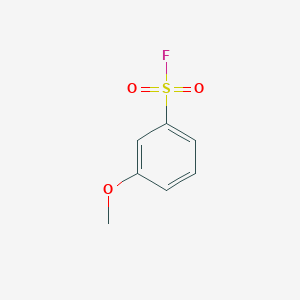
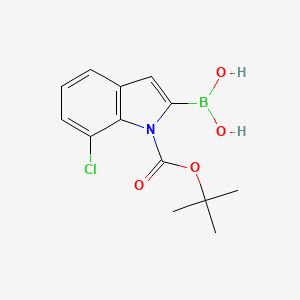
![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
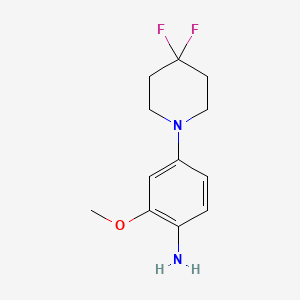
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)